molecular formula C22H16N4O B12724714 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-5-phenyl-1-(phenylmethyl)- CAS No. 139339-08-5

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-5-phenyl-1-(phenylmethyl)-

Cat. No.: B12724714
CAS No.: 139339-08-5
M. Wt: 352.4 g/mol
InChI Key: PNGGORCCJUSRNF-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-5-phenyl-1-(phenylmethyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazo-naphthyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-5-phenyl-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-5-phenyl-1-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-5-phenyl-1-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-5-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl-
  • 1H-Imidazo[4,5-h][1,6]naphthyridin-2(3H)-one

Uniqueness

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-5-phenyl-1-(phenylmethyl)- is unique due to its specific structural features and the resulting biological activities

Properties

CAS No.

139339-08-5

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

1-benzyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C22H16N4O/c27-22-19-20(25(15-24-19)14-16-8-3-1-4-9-16)18-12-7-13-23-21(18)26(22)17-10-5-2-6-11-17/h1-13,15H,14H2

InChI Key

PNGGORCCJUSRNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5

Origin of Product

United States

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